molecular formula C34H66O4 B593682 10-Pahsa CAS No. 1636134-73-0

10-Pahsa

Cat. No.: B593682
CAS No.: 1636134-73-0
M. Wt: 538.9 g/mol
InChI Key: UVHRDGWHIDFWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

10-Pahsa is a newly identified endogenous lipid that belongs to a collection of branched fatty acid esters of hydroxy fatty acids (FAHFAs). It is a FAHFA in which palmitic acid is esterified to 10-hydroxy stearic acid . Among the FAHFA family members, PAHSAs are the most abundant in the adipose tissue of glucose-tolerant AG4OX mice, which overexpress the Glut4 glucose transporter specifically in adipose tissue .

Mode of Action

This compound, like other FAHFAs, is known to improve glucose tolerance, stimulate insulin secretion, and have anti-inflammatory effects . These effects suggest that this compound interacts with its targets to modulate metabolic and inflammatory pathways.

Biochemical Pathways

Given its role in improving glucose tolerance and stimulating insulin secretion, it is likely that this compound affects pathways related to glucose metabolism and insulin signaling .

Pharmacokinetics

Like other lipids, it is likely that this compound is absorbed in the intestines, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine and feces . The bioavailability of this compound would be influenced by these ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Result of Action

The molecular and cellular effects of this compound’s action include improved glucose tolerance, stimulated insulin secretion, and reduced inflammation . These effects suggest that this compound may play a role in managing metabolic syndrome and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-PAHSA involves the esterification of palmitic acid with 10-hydroxy stearic acid. The reaction typically requires the use of a catalyst and an appropriate solvent to facilitate the esterification process . The reaction conditions often include:

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Organic solvents like dichloromethane or toluene.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods

Industrial production of this compound would likely involve similar esterification processes but on a larger scale. This would require:

    Large-scale reactors: To handle the increased volume of reactants.

    Efficient mixing systems: To ensure uniform reaction conditions.

    Purification systems: Such as distillation or chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

10-PAHSA can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester linkage can be reduced to form the corresponding alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

10-PAHSA has a wide range of scientific research applications, including:

Comparison with Similar Compounds

10-PAHSA is unique among FAHFAs due to its specific esterification of palmitic acid with 10-hydroxy stearic acid. Similar compounds include:

These compounds share structural similarities but may differ in their biological activities and therapeutic potentials.

Properties

IUPAC Name

10-hexadecanoyloxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-23-27-31-34(37)38-32(28-24-20-10-8-6-4-2)29-25-21-18-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHRDGWHIDFWID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801269552
Record name 10-[(1-Oxohexadecyl)oxy]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name FAHFA(16:0/10-O-18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112111
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1636134-73-0
Record name 10-[(1-Oxohexadecyl)oxy]octadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1636134-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-[(1-Oxohexadecyl)oxy]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAHFA(16:0/10-O-18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112111
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.